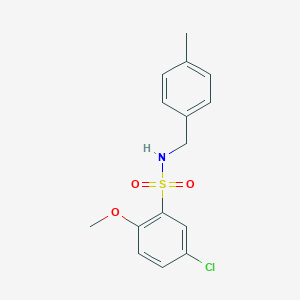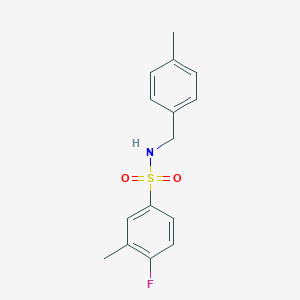amine](/img/structure/B275461.png)
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine is a chemical compound with the molecular formula C11H9Cl2NO3S and a molecular weight of 306.2 g/mol. This compound is characterized by the presence of a benzenesulfonamide core substituted with two chlorine atoms and a furanylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 2-furanylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, making it a potential target for anticancer drug development.
Industry: It is used in the production of dyes, photochemicals, and disinfectants.
Mécanisme D'action
The mechanism of action of [(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine involves the inhibition of carbonic anhydrase IX. This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting carbonic anhydrase IX, the compound can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparaison Avec Des Composés Similaires
[(2,3-Dichlorophenyl)sulfonyl](2-furylmethyl)amine can be compared with other benzenesulfonamide derivatives such as:
- p-Toluenesulfonamide
- Methanesulfonamide
- 4-Bromobenzenesulfonamide
- Naphthalene-2-sulfonamide
- N-methylbenzenesulfonamide
- o-Toluenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-Nitrobenzenesulfonamide
These compounds share a common benzenesulfonamide core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of both chlorine atoms and a furanylmethyl group, which contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C11H9Cl2NO3S |
|---|---|
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
2,3-dichloro-N-(furan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-9-4-1-5-10(11(9)13)18(15,16)14-7-8-3-2-6-17-8/h1-6,14H,7H2 |
Clé InChI |
GQUULNFQOMHTCP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)


![2-[(3,4-Dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B275399.png)


![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)

![N-(4-{[2-chloro-5-(trifluoromethyl)anilino]sulfonyl}phenyl)acetamide](/img/structure/B275438.png)
